molecular formula C18H21N7O3 B6533714 1-(3,4-dimethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058496-78-8

1-(3,4-dimethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6533714
CAS No.: 1058496-78-8
M. Wt: 383.4 g/mol
InChI Key: IXEQXUGBISJPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features a 3-methyl-substituted triazole ring and a piperazine moiety linked to a 3,4-dimethoxybenzoyl group. Such modifications are designed to enhance binding affinity and selectivity toward specific biological targets, such as cannabinoid receptors (CB2R) or enzymes involved in oxidative stress pathways .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-23-16-15(21-22-23)17(20-11-19-16)24-6-8-25(9-7-24)18(26)12-4-5-13(27-2)14(10-12)28-3/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQXUGBISJPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS Number: 1058496-78-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure

The molecular formula of this compound is C18H21N7O3, with a molecular weight of 383.4044 g/mol. The structure features a piperazine ring linked to a triazolo-pyrimidine moiety and a dimethoxybenzoyl group. This unique combination suggests potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperazine can exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, synthesized triazole derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also pointed to the anticancer potential of related compounds. A study highlighted the ability of piperazine derivatives to inhibit cancer cell proliferation through apoptosis induction in specific cancer lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved Effects
AntibacterialE. coli, S. aureusSignificant inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionMonoamine oxidase (MAO-A)Competitive inhibition observed

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Studies indicate that it may act as a competitive inhibitor of monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This suggests potential applications in treating mood disorders and neurodegenerative diseases .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Binding Affinity : The piperazine moiety enhances binding to enzyme active sites.
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with MAO-A at the molecular level, suggesting that specific functional groups are critical for its inhibitory activity .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • Antimicrobial Efficacy : A study conducted on synthesized piperazine derivatives showed a broad spectrum of antimicrobial activity against clinical isolates from patients with infections .
  • Anticancer Research : In vitro studies demonstrated that certain triazole-containing piperazines could induce cell cycle arrest and apoptosis in human cancer cell lines .

Comparison with Similar Compounds

Research Findings and Trends

  • Receptor Targeting: Triazolo[4,5-d]pyrimidines with polar substituents (e.g., pyrrolidin-ol in RG7774) show improved selectivity for non-psychoactive CB2R, a trend the target compound may follow .
  • Enzyme Inhibition : Sulfide and thioether derivatives (e.g., VAS2870, Compound 11) exhibit potent inhibition of NADPH oxidase and kinases, suggesting the target compound’s dimethoxy group could be explored in similar contexts .
  • Synthetic Efficiency : Single-step cyclization routes () are emerging to reduce byproducts, though multi-step methods remain prevalent for complex substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.